molecular formula C8H9ClO4S2 B13222314 Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate

Cat. No.: B13222314
M. Wt: 268.7 g/mol
InChI Key: HORLSHNQZHTITL-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate typically involves the chlorosulfonation of 3-methylthiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent and ethanol as the esterifying agent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Oxidation Reactions: The methyl group on the thiophene ring can undergo oxidation to form a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and thiols.

    Reduction Reactions: Sulfonamides and thiols.

    Oxidation Reactions: Carboxylic acids.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate involves its interaction with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity.

    Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and polymer synthesis.

    Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates: Compounds with similar functional groups and reactivity.

Uniqueness

Ethyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate is unique due to its combination of a thiophene ring, chlorosulfonyl group, and ester functionality. This combination provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H9ClO4S2

Molecular Weight

268.7 g/mol

IUPAC Name

ethyl 5-chlorosulfonyl-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C8H9ClO4S2/c1-3-13-8(10)7-5(2)4-6(14-7)15(9,11)12/h4H,3H2,1-2H3

InChI Key

HORLSHNQZHTITL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)S(=O)(=O)Cl)C

Origin of Product

United States

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